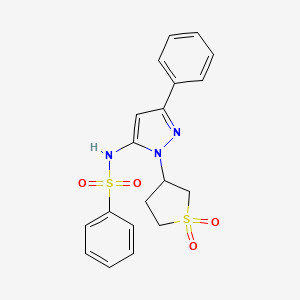
N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzenesulfonamide core, with the 1,1-dioxidotetrahydrothiophen-3-yl and phenyl-pyrazolyl groups attached. The exact structure would depend on the positions of these groups on the benzene ring .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .Aplicaciones Científicas De Investigación
Crystal Structure and Antileishmania Activity
- A study by Borges et al. (2014) investigated the crystal structures of compounds related to N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide. These compounds showed significant conformational differences in solid state, providing insights into their potential antileishmania activities.
Synthesis and Anticancer Potential
- Küçükgüzel et al. (2013) synthesized a series of novel derivatives and evaluated them for various biological activities, including anticancer potential. These findings suggest the potential of these compounds as therapeutic agents (Küçükgüzel et al., 2013).
Cytotoxicity and Carbonic Anhydrase Inhibition
- A study by Gul et al. (2016) focused on synthesizing compounds similar to this compound and examining their cytotoxic and carbonic anhydrase inhibitory effects. This research indicates the potential of these compounds in developing novel anticancer agents.
Anti-Inflammatory and Ulcerogenic Effects
- Research by Mustafa et al. (2016) synthesized and evaluated the anti-inflammatory activities of similar compounds. They found that these compounds possess significant anti-inflammatory activities with minimal ulcerogenic effects, suggesting their therapeutic potential.
Bioactivity Studies
- Another study by Gul et al. (2016) synthesized new derivatives and tested them for cytotoxicity and carbonic anhydrase inhibition. This indicates the diverse potential applications of these compounds in medicinal chemistry.
Synthesis and Antimicrobial Activities
- Jamode, Chandak, and Bhagat (2009) synthesized a series of compounds related to this compound and evaluated their antimicrobial activities (Jamode, Chandak, & Bhagat, 2009).
Mecanismo De Acción
Target of Action
The primary target of N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells .
Mode of Action
This compound: acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and subsequent changes in cell excitability .
Biochemical Pathways
The activation of GIRK channels by This compound affects various biochemical pathways. These channels play a crucial role in numerous physiological processes and potential targets for various indications, such as pain perception, epilepsy, reward/addiction, and anxiety .
Pharmacokinetics
The pharmacokinetic properties of This compound are characterized by its ADME (Absorption, Distribution, Metabolism, and Excretion) properties . The compound displays nanomolar potency as GIRK1/2 activators with improved metabolic stability .
Result of Action
The molecular and cellular effects of This compound ’s action involve the modulation of cell excitability through the activation of GIRK channels . This leads to changes in various physiological processes, potentially impacting pain perception, epilepsy, reward/addiction, and anxiety .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
The compound N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-phenyl-1H-pyrazol-5-yl)benzenesulfonamide has been characterized as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator . It interacts with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are still under investigation. It is known that it influences cell function by modulating the activity of GIRK channels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a GIRK channel activator . It exerts its effects at the molecular level by binding to these channels and modulating their activity .
Propiedades
IUPAC Name |
N-[2-(1,1-dioxothiolan-3-yl)-5-phenylpyrazol-3-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4S2/c23-27(24)12-11-16(14-27)22-19(13-18(20-22)15-7-3-1-4-8-15)21-28(25,26)17-9-5-2-6-10-17/h1-10,13,16,21H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDOCZNSBUTVGE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1N2C(=CC(=N2)C3=CC=CC=C3)NS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
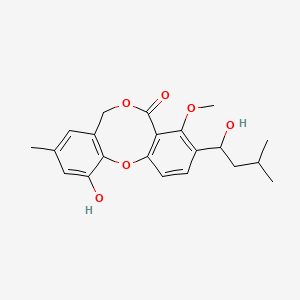
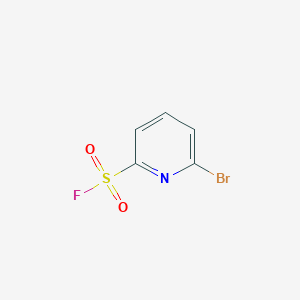
![N-[cyano(2-methoxyphenyl)methyl]-2-[(3,4-difluorophenyl)sulfanyl]acetamide](/img/structure/B2611808.png)
![2-Chloro-1-[1-(2-fluoro-benzyl)-2,5-dimethyl-1H-pyrrol-3-yl]-ethanone](/img/structure/B2611809.png)
![2-[6-(furan-2-yl)pyridazin-3-yl]sulfanyl-N-(4-methoxyphenyl)acetamide](/img/structure/B2611811.png)
![8-chloro-3-[(3-chloro-4-fluorophenyl)sulfonyl]-4H-pyrimido[2,1-b][1,3]benzothiazol-4-one](/img/structure/B2611812.png)
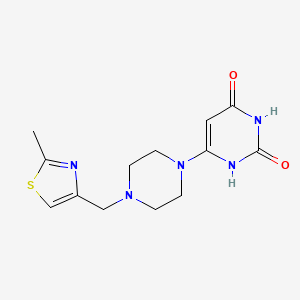
![methyl 4-((1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)benzoate](/img/structure/B2611818.png)
![N-(1-cyano-1-cyclopropylethyl)-2-{[5-methyl-1-(4-methylphenyl)-1H-pyrazol-3-yl]amino}acetamide](/img/structure/B2611819.png)
![9-isopropyl-3-(2-methoxyphenyl)-2-methyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2611820.png)
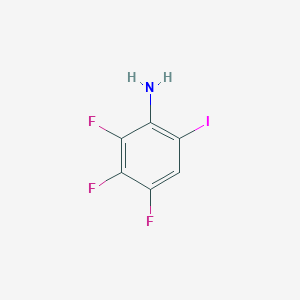
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(2-(2-methoxyethoxy)pyridin-4-yl)methanone](/img/structure/B2611823.png)
![Benzene, [(1E)-4-bromo-1-butenyl]-](/img/structure/B2611824.png)
![3-allyl-2-((2-(4-(2-hydroxyethyl)piperazin-1-yl)-2-oxoethyl)thio)-6,7-dihydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2611825.png)
